molecular formula C18H24N4O2S B6134180 5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide

5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide

Cat. No.: B6134180
M. Wt: 360.5 g/mol
InChI Key: PRNSYYDUQRPVSI-UHFFFAOYSA-N
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Description

5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or ketoester, followed by functionalization of the pyridazine ring.

For example, the synthesis may begin with the reaction of 2-ethylpiperidine with a pyridazine precursor under reflux conditions in the presence of a suitable solvent such as ethanol or benzene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.

    Pyridazinone derivatives: Compounds with a pyridazinone core, known for their diverse pharmacological activities.

Uniqueness

5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-[6-(2-ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-15-6-4-5-11-22(15)18-10-9-16(20-21-18)14-8-7-13(2)17(12-14)25(19,23)24/h7-10,12,15H,3-6,11H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNSYYDUQRPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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